Acetic acid, 2-[[6-amino-1-(2-furanylmethyl)-1,4-dihydro-4-oxo-2-pyrimidinyl]thio]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a furan ring, a pyrimidine ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions can vary widely depending on the desired product, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The furan and pyrimidine rings can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and furan derivatives, such as:
ETHYL 2-(FURAN-2-YL)ACETATE: A simpler compound with a similar furan ring structure.
6-AMINO-1-(FURAN-2-YL)METHYL-4-OXO-1,4-DIHYDROPYRIMIDINE: A compound with a similar pyrimidine ring structure.
Uniqueness
ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE is unique due to its combination of a furan ring, a pyrimidine ring, and an ethyl acetate group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15N3O4S |
---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
ethyl 2-[6-amino-1-(furan-2-ylmethyl)-4-oxopyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C13H15N3O4S/c1-2-19-12(18)8-21-13-15-11(17)6-10(14)16(13)7-9-4-3-5-20-9/h3-6H,2,7-8,14H2,1H3 |
InChI Key |
WZSAKRKYBHXSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)C=C(N1CC2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.